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molecular formula C10H18O5 B178546 Ethyl 4,4-diethoxy-3-oxobutanoate CAS No. 10495-09-7

Ethyl 4,4-diethoxy-3-oxobutanoate

Cat. No. B178546
M. Wt: 218.25 g/mol
InChI Key: HYVRRAANXHHPGH-UHFFFAOYSA-N
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Patent
US04287362

Procedure details

To a solution of ethyl diethoxyacetate (24.5 g) in ethyl acetate (12.5 g), metallic sodium (4.2 g) was added, and the resultant mixture was refluxed for about 1.5 hours. The reaction mixture was made acidic with 50% acetic acid and extracted with ether. After removal of the ether from the extract by distillation, the residue was subjected to fractional distillation to give ethyl diethoxyacetoacetate (13.6 g) as a colorless, transparent oil boiling at 84° C./4 mmHg.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5]([O:7]CC)=O)[CH3:2].[Na].C(O)(=O)C.[C:18]([O:21][CH2:22][CH3:23])(=[O:20])[CH3:19]>>[CH2:11]([O:10][CH:4]([O:3][CH2:1][CH3:2])[C:5](=[O:7])[CH2:19][C:18]([O:21][CH2:22][CH3:23])=[O:20])[CH3:12] |^1:12|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)OCC
Name
Quantity
4.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
After removal of the ether from the
EXTRACTION
Type
EXTRACTION
Details
extract by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(=O)OCC)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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